5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone is an organic compound with a complex structure that includes a benzylidene group, a thioxo group, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone typically involves the condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved often include inhibition of key signaling molecules or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxy-3-methylbenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid
Uniqueness
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone is unique due to its specific structural features, such as the presence of both a thioxo group and an imidazolidinone ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.3g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c1-7-5-8(3-4-10(7)16-2)6-9-11(15)14-12(17)13-9/h3-6H,1-2H3,(H2,13,14,15,17)/b9-6- |
InChI Key |
BMKGBRDHAATABX-TWGQIWQCSA-N |
SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N2)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.